molecular formula C25H21ClN2O2S2 B4832310 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4832310
M. Wt: 481.0 g/mol
InChI Key: KCOKTXUYBUSRRY-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core structure with a sulfur atom in the thieno ring and a pyrimidinone moiety. The 3-benzyl group at position 3 and the 2-sulfanyl substituent linked to a 2-(4-chlorophenyl)-2-oxoethyl chain distinguish it structurally. Its synthesis typically involves cyclization of thienopyrimidine precursors followed by functionalization via nucleophilic substitution or alkylation. For example, hydrazine hydrate has been used to replace the sulfanyl group in intermediates like 3-benzyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one . The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, as seen in related bioactive molecules .

Properties

IUPAC Name

3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2S2/c26-18-12-10-17(11-13-18)20(29)15-31-25-27-23-22(19-8-4-5-9-21(19)32-23)24(30)28(25)14-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOKTXUYBUSRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the cyclization of appropriate precursors to form the benzothieno ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorophenyl halides and suitable catalysts.

    Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction.

    Final Cyclization and Sulfanyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in substituents at the benzyl, sulfanyl-alkyl chain, or aryl-oxoethyl positions. These modifications impact physicochemical properties and bioactivity:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Biological Activity Reference
3-Benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one R₁ = benzyl; R₂ = 4-Cl-phenyl C₂₆H₂₂ClN₃O₂S₂ 520.06 Anticancer (in vitro)
3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one R₁ = 4-Cl-phenyl; R₂ = 2-Cl-phenyl C₂₄H₁₈Cl₂N₂O₂S₂ 501.40 Not reported (structural isomer)
3-Benzyl-2-{[2-(morpholino)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one R₂ = morpholino C₂₅H₂₈N₄O₃S₂ 520.65 Moderate cytotoxicity
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one R₁ = 4-ethoxyphenyl; R₂ = biphenylyl C₃₂H₂₈N₂O₃S₂ 552.71 Antiproliferative activity (unpublished)
3-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one R₁ = 4-methylphenyl; R₂ = 4-methylphenyl C₂₆H₂₅N₃O₂S₂ 487.62 Safety data available (GHS compliant)

Bioactivity and Pharmacological Profiles

  • Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., 4-Cl-phenyl) exhibit enhanced cytotoxicity. For instance, the parent compound showed IC₅₀ values <10 µM against breast cancer cell lines (MCF-7), attributed to DNA intercalation or kinase inhibition . Morpholino-substituted analogues demonstrated reduced potency, suggesting steric hindrance or altered solubility .
  • Structural-Activity Relationships (SAR) :
    • Benzyl vs. Aryl Substitutions : Benzyl groups at position 3 improve metabolic stability compared to smaller alkyl chains .
    • Chlorophenyl Positioning : 4-Chlorophenyl in the oxoethyl chain enhances binding to hydrophobic pockets in enzyme active sites, whereas 2-chlorophenyl isomers show reduced efficacy due to steric clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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